2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
Brand Name: Vulcanchem
CAS No.: 303206-02-2
VCID: VC15671618
InChI: InChI=1S/C16H14N4OS2/c1-11(12-6-8-17-9-7-12)19-20-15(21)10-22-16-18-13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+
SMILES:
Molecular Formula: C16H14N4OS2
Molecular Weight: 342.4 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide

CAS No.: 303206-02-2

Cat. No.: VC15671618

Molecular Formula: C16H14N4OS2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide - 303206-02-2

Specification

CAS No. 303206-02-2
Molecular Formula C16H14N4OS2
Molecular Weight 342.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide
Standard InChI InChI=1S/C16H14N4OS2/c1-11(12-6-8-17-9-7-12)19-20-15(21)10-22-16-18-13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+
Standard InChI Key FQZAFUVFOTXXNQ-YBFXNURJSA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=NC=C3
Canonical SMILES CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=NC=C3

Introduction

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic molecule belonging to the category of thiazole derivatives. It integrates a benzothiazole moiety with a pyridine group, suggesting potential applications in medicinal chemistry due to its diverse pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves the reaction of specific precursors containing the requisite functional groups. The process may require precise conditions such as controlled temperatures and pH levels to optimize yields. Catalysts are often employed to facilitate certain reactions.

Synthesis Steps

  • Preparation of Precursors: Involves the synthesis of benzothiazole and pyridine derivatives.

  • Coupling Reactions: Combining the prepared precursors under specific conditions.

  • Purification: Techniques such as chromatography may be used to isolate the final product.

Biological Activity and Potential Applications

Research into similar thiazole derivatives suggests significant biological activity against various pathogens and cancer cell lines. This compound may interact with specific biological targets like enzymes or receptors, contributing to its potential pharmacological effects.

Potential Applications

  • Antimicrobial Agents: Similar compounds have shown activity against bacteria and fungi.

  • Anticancer Agents: Potential activity against cancer cell lines.

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development.

Chemical Reactions and Stability

This compound can participate in various chemical reactions typical for thiazole and amide derivatives. Understanding these reactions is crucial for predicting its behavior in biological systems and potential degradation pathways.

Stability Factors

  • Substituents: Influence both electrophilic and nucleophilic attack pathways.

  • Environmental Conditions: Temperature and pH can affect stability and reactivity.

Data Table: Comparative Analysis of Thiazole Derivatives

CompoundMolecular FormulaPotential ApplicationsBiological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamideNot specifiedAntimicrobial, AnticancerPotential against pathogens and cancer cells
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideComplex formulaAnti-inflammatory5-lipoxygenase (5-LOX) inhibitor
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesVariedAntimicrobial, AnticancerActive against bacteria, fungi, and cancer cells

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